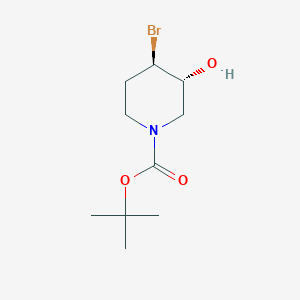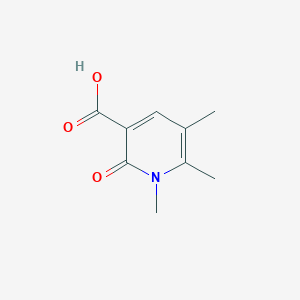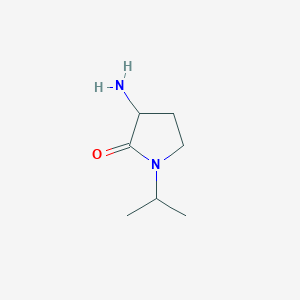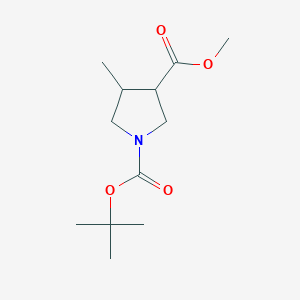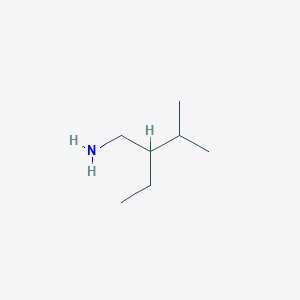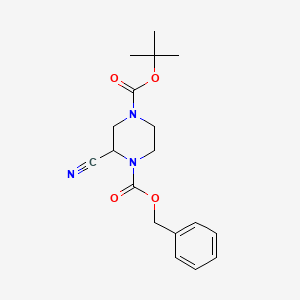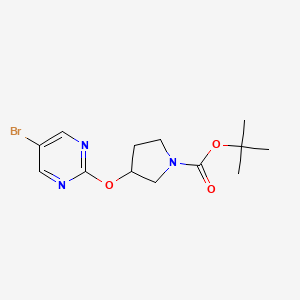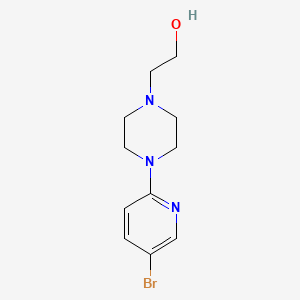
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is a chemical that appears to be related to a class of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related piperazine compounds involves the reaction of substituted benzene derivatives with 2-hydroxyethylpiperazine. For example, the synthesis of "2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol" was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, including a raw material ratio of 1:1.10, a reaction temperature of 115°C, and a reaction time of 4 hours, resulting in an 88.5% yield . Although the specific synthesis of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not detailed in the provided papers, it is likely that a similar approach could be used, substituting the appropriate bromopyridinyl compound for the bromophenylmethyl group.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones. These compounds can crystallize in different polymorphic forms, which exhibit distinct hydrogen-bonding networks . While the specific molecular structure of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" is not provided, it can be inferred that it may also exhibit polymorphism and a complex hydrogen-bonding network, similar to other piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can be involved in various chemical reactions, including those leading to the formation of pharmaceuticals. For instance, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized and evaluated as serotonin 5-HT3 receptor antagonists . These reactions often involve intermediate steps and can be facilitated by microwave irradiation, which can be more efficient than conventional heating. The specific chemical reactions involving "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol" are not described, but it may be used in similar pharmaceutical syntheses or as a receptor antagonist.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. These properties are crucial for their solubility, stability, and reactivity, which in turn affect their pharmacological efficacy. The papers provided do not detail the physical and chemical properties of "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol," but studies on similar compounds suggest that factors such as crystalline form, solubility in various solvents, and the presence of functional groups like hydroxyl or nitrile can significantly influence these properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPIGYYBSKBDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634138 |
Source


|
| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol | |
CAS RN |
364794-69-4 |
Source


|
| Record name | 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)

